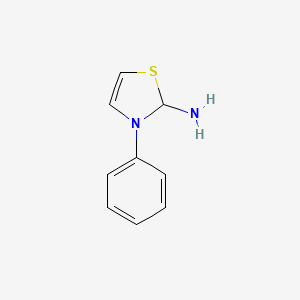

3-Phenyl-2-aminothiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Materials Science

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. tandfonline.comsysrevpharm.org This structural motif is present in numerous natural products, including Vitamin B1 (Thiamine), and is a core component of many commercially available drugs. sysrevpharm.orgresearchgate.netscholarsresearchlibrary.com The planarity and aromatic character of the thiazole ring, resulting from extensive π-electron delocalization, contribute to its versatile binding properties. kuey.net

The significance of thiazole derivatives is demonstrated by their wide array of pharmacological activities, which include antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties. kuey.netfabad.org.tr The presence of both nitrogen and sulfur heteroatoms in the ring is crucial, as they can act as coordination sites for metal ions, potentially enhancing the therapeutic activity of the molecule. researchgate.net Beyond pharmaceuticals, thiazole heterocycles are also utilized as components in the development of dyes and photographic materials. tandfonline.com

Academic Research Landscape of the 2-Aminothiazole (B372263) Scaffold

The 2-aminothiazole scaffold is frequently described as a "privileged structure" in medicinal chemistry, signifying its ability to provide ligands for a diverse range of biological targets. dntb.gov.uaresearchgate.net This has made it a focal point of intensive academic and industrial research. nih.govnih.gov The 2-aminothiazole core is a fundamental component of several clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefdinir. researchgate.netnih.gov

Academic research has extensively documented the broad spectrum of biological activities associated with 2-aminothiazole derivatives. These include potent anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antioxidant effects. scholarsresearchlibrary.comnih.govmdpi.com Consequently, a vast number of synthetic strategies have been developed to create novel 2-aminothiazole derivatives with modified substituents at various positions on the thiazole ring, aiming to discover new lead compounds for drug development. dntb.gov.uanih.gov However, the very versatility of this scaffold has also led to its identification as a "frequent hitter" in biophysical binding assays, meaning it can show non-specific binding to a wide range of proteins, a factor that researchers must consider during drug discovery. acs.org

Specific Focus on N-Phenyl-2-Aminothiazole and its Derivatives

N-Phenyl-2-aminothiazole itself is a key subject of academic inquiry, primarily as a versatile building block for more complex molecules. lookchem.com Its unique structure is leveraged in a variety of organic reactions and as an intermediate in the synthesis of potential pharmaceuticals. lookchem.com

Detailed research findings highlight its utility and that of its derivatives:

Synthetic Intermediate: Research has demonstrated the use of N-phenyl-substituted β-amino acids in the synthesis of new compounds. For example, 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, a derivative of N-Phenyl-2-aminothiazole, has been synthesized via the Hantzsch method. mdpi.com This line of research aims to create new, potentially bioactive N,N-disubstituted β-amino acids and their derivatives containing thiazole and other aromatic fragments. mdpi.com

Antimicrobial Research: The N-Phenyl-2-aminothiazole core structure is considered a promising candidate for developing new antibacterial agents, particularly against resistant strains. researchgate.net A study focusing on N-Phenyl-2-aminothiazoles for treating multi-drug resistant and intracellular Staphylococcus aureus (MRSA) infections identified aminoguanidine (B1677879) analogues with this core structure as having potent anti-MRSA activity. The minimum inhibitory concentrations (MICs) of these compounds were found to be comparable or superior to existing drugs like linezolid (B1675486) and vancomycin. researchgate.net

Enzyme Inhibition Studies: While not direct derivatives of N-Phenyl-2-aminothiazole, related structures such as N-substituted 4-phenyl-2-aminothiazole have been synthesized and investigated for their inhibitory effects on key enzymes. In one study, derivatives containing sulphonamide and amide groups were created and tested against human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). nih.gov The results showed significant inhibitory activity, with some compounds exhibiting Ki values in the nanomolar range, highlighting the potential of the broader phenyl-aminothiazole scaffold in designing enzyme inhibitors. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

3-phenyl-2H-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H10N2S/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-7,9H,10H2 |

InChI Key |

LSZNYDXBURROGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CSC2N |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 2 Aminothiazole and Its Analogues

Classical and Modified Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. This method traditionally involves the condensation of an α-haloketone with a thioamide. Over the years, numerous modifications have expanded its scope and efficiency, particularly for the synthesis of N-phenyl-2-aminothiazole and its analogues.

Condensation Reactions with N-Phenyl-Substituted Precursors

A common strategy for introducing the N-phenyl group at the 2-amino position of the thiazole ring is to employ N-phenyl-substituted precursors in the Hantzsch reaction. N-phenylthiourea is a widely used and commercially available starting material for this purpose. The reaction proceeds by the nucleophilic attack of the sulfur atom of N-phenylthiourea on the α-carbon of an α-haloketone, followed by intramolecular cyclization and dehydration to afford the 2-(phenylamino)thiazole derivative.

For instance, the reaction of 2-bromoacetophenone with N-phenylthiourea in a suitable solvent like ethanol readily produces 4-phenyl-N-phenylthiazol-2-amine. chemhelpasap.com Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and N-phenylthiourea under microwave irradiation at 90 °C for 30 minutes resulted in a 95% yield, which was significantly higher than conventional heating methods that required 8 hours. nih.gov

While less common, other N-phenyl-substituted precursors can also be utilized. The fundamental requirement is the presence of a thiourea (B124793) or thioamide moiety with a phenyl substituent on one of the nitrogen atoms.

| Precursor | Reagent | Product | Conditions | Yield | Reference |

| N-phenylthiourea | 2-Bromoacetophenone | 4-Phenyl-N-phenylthiazol-2-amine | Methanol, Heat | High | chemhelpasap.com |

| N-phenylthiourea | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol, Microwave, 90°C, 30 min | 95% | nih.gov |

| N-phenylthiourea | 4'-Fluoroacetophenone (with CuBr2) | 4-(4-Fluorophenyl)-N-phenylthiazol-2-amine | One-pot | 70% | clockss.org |

Application of α-Haloketones and Related Reagents

The choice of the α-haloketone is crucial as it determines the substituent at the 4- and/or 5-position of the resulting thiazole ring. A wide variety of α-haloketones, including α-bromo and α-chloro ketones, are effective reagents for the Hantzsch synthesis. nih.govnih.gov The reaction of α-haloketones with thioureas is a well-established method for preparing 2-aminothiazoles. nih.gov

The reactivity of the halogen follows the order I > Br > Cl. α-Bromoketones are frequently used due to their optimal balance of reactivity and stability. scirp.org For the synthesis of 3-phenyl-2-aminothiazole analogues, substituted phenacyl bromides are common starting materials.

In some variations of the Hantzsch synthesis, the α-haloketone is generated in situ. For example, the reaction of an aromatic methyl ketone with a halogenating agent like N-bromosuccinimide (NBS) or copper(II) bromide, followed by the addition of a thiourea, allows for a one-pot synthesis of the desired 2-aminothiazole (B372263). clockss.orgtandfonline.com

Advanced and Efficient Synthetic Protocols

To overcome some of the limitations of the classical Hantzsch synthesis, such as the use of pre-functionalized and sometimes unstable α-haloketones, several advanced and more efficient synthetic protocols have been developed.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their high efficiency, atom economy, and operational simplicity. bohrium.com Several one-pot strategies for the synthesis of 2-aminothiazoles have been reported, often involving the in situ generation of the α-haloketone intermediate. clockss.orgtandfonline.com

| Ketone | Thiourea | Halogen Source/Catalyst | Product | Yield | Reference |

| Acetophenone | N-phenylthiourea | Copper(II) Bromide | 4-Phenyl-N-phenylthiazol-2-amine | Good | clockss.org |

| 4'-Methoxyacetophenone | Thiourea | Copper(II) Bromide | 4-(4-Methoxyphenyl)thiazol-2-amine | 90% | clockss.org |

| Aromatic Methyl Ketones | Thiourea | Iodine/Montmorillonite-K10 | 2-Aminothiazole derivatives | Good | researchgate.net |

| Aralkyl Ketones | Thiourea | N-Bromosuccinimide/Lactic Acid | 2-Aminothiazole derivatives | Good to Excellent | tandfonline.com |

Metal-Catalyzed Synthetic Routes

Metal catalysis has significantly impacted the synthesis of heterocyclic compounds, including thiazoles. Various metal catalysts have been employed to promote the formation of the thiazole ring or to functionalize pre-existing thiazole scaffolds.

Copper(II) Bromide Catalysis: As mentioned in the one-pot synthesis section, copper(II) bromide can act as an efficient reagent for the α-bromination of ketones, facilitating the subsequent cyclization with thioureas to form 2-aminothiazoles. clockss.org Copper salts can also be used in the halogenation of 2-amino-1,3-thiazoles. nih.gov Furthermore, copper silicate has been reported as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-amino thiazoles from phenacyl bromides and thiourea. nanobioletters.com

Stille Coupling: The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org While not a direct method for constructing the thiazole ring, it is a powerful tool for the derivatization of pre-formed thiazoles. For example, a halogenated 2-(phenylamino)thiazole can be coupled with various organostannanes to introduce a wide range of substituents at the halogenated position. This method offers a versatile approach to creating libraries of this compound analogues with diverse functionalities. derpharmachemica.com

Derivatization from Thiazoline Intermediates via Dehydrogenation

The synthesis of thiazolines can be achieved through various methods, such as the reaction of cysteine-derived compounds. rsc.orgnih.gov The subsequent dehydrogenation to the corresponding thiazole can be accomplished using a variety of oxidizing agents. Manganese dioxide (MnO2) has been shown to be an effective reagent for the oxidation of thiazolines to thiazoles. researchgate.net Other dehydrogenating agents that have been used include phenanthraquinone. rsc.org The choice of oxidant can depend on the substituents present on the thiazoline ring. researchgate.net This method provides a valuable alternative for the synthesis of structurally diverse thiazoles. researchgate.net

Chemical Derivatization and Scaffold Functionalization of N-Phenyl-2-Aminothiazole and its Analogues

The 2-aminothiazole scaffold is a versatile building block in medicinal chemistry, offering multiple sites for chemical modification to modulate biological activity. This section explores various synthetic methodologies for the derivatization and functionalization of the N-phenyl-2-aminothiazole core and its analogues, focusing on strategies for N-substitution, core modification, and the introduction of diverse chemical moieties.

Strategies for N-Substitution and Aminothiazole Core Modification

Modification of the 2-aminothiazole core, including substitution at the exocyclic nitrogen and alterations to the thiazole ring itself, is a key strategy for developing novel derivatives. N-alkylation of the endocyclic nitrogen of the thiazole ring can be achieved by reacting 2-aminobenzothiazole with α-iodoketones in the absence of a base or catalyst. This reaction proceeds via N-alkylation of the endocyclic nitrogen atom, followed by an intramolecular dehydrative cyclization nih.gov. For the exocyclic amino group, N-substitution can be achieved through various methods. For instance, reductive alkylation of a primary amine with a resin-bound aldehyde, followed by reaction with acylisothiocyanates, can generate N-acyl thioureas which then cyclize to form N-substituted 2-aminothiazoles rsc.org.

Core modification strategies often involve the introduction of substituents at the C4 and C5 positions of the thiazole ring. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas researchgate.netresearchgate.net. This method allows for the introduction of various substituents at the C4 and C5 positions by using appropriately substituted α-haloketones. For example, reacting substituted phenacyl bromides with thiourea is a general procedure for synthesizing 2-amino-4-arylthiazoles jocpr.com. Further modifications can be made to the synthesized 2-aminothiazole core. For instance, treatment of 3-ethoxyacryloyl chloride with anilines, followed by reaction with N-bromosuccinimide and then thiourea, yields 2-amino-thiazole-5-carboxylic acid phenylamides nih.govmdpi.com.

| Strategy | Reagents and Conditions | Outcome |

| Endocyclic N-alkylation | 2-aminobenzothiazole, α-iodoketones, no base/catalyst | N-alkylated benzothiazolium salts, followed by cyclization nih.gov |

| Exocyclic N-substitution | Resin-bound aldehyde, primary amine, acylisothiocyanates, α-bromoketones | N-substituted 2-aminothiazoles rsc.org |

| C4/C5-Substitution (Hantzsch Synthesis) | α-haloketones, thiourea | 2-amino-4,5-disubstituted thiazoles researchgate.netresearchgate.net |

| C5-Carboxamide Introduction | 3-ethoxyacryloyl chloride, anilines, NBS, thiourea | 2-amino-thiazole-5-carboxylic acid phenylamides nih.govmdpi.com |

Introduction of Diverse Aromatic and Heterocyclic Fragments

The introduction of aromatic and heterocyclic moieties onto the 2-aminothiazole scaffold is a widely employed strategy to explore structure-activity relationships and enhance biological efficacy. These fragments can be introduced at various positions of the thiazole ring, most commonly at the C4 and C5 positions.

One of the most direct methods for introducing aryl groups is through the Hantzsch thiazole synthesis, by reacting an α-bromoacetophenone derivative with thiourea tandfonline.com. This allows for the facile synthesis of 2-amino-4-arylthiazoles. Similarly, diarylthiazole derivatives can be synthesized by starting with a Friedel-Crafts reaction to produce a 1,2-diaryl-ethanone, which is then brominated and reacted with thiourea mdpi.comnih.gov.

Heterocyclic fragments can also be incorporated using similar strategies. For instance, 2-amino-4-(2-pyridyl) thiazole can be synthesized by the α-bromination of 2-acetylpyridine followed by condensation with thiourea mdpi.com. Furthermore, existing 2-aminothiazole derivatives can be functionalized with heterocyclic fragments. For example, 2-aminothiazole can be treated with 2-acetylbenzimidazoles in the presence of iodine to yield benzimidazole-thiazole derivatives nih.gov. Another approach involves the reaction of 2-aminothiazole derivatives with chloroacetyl chloride to form key intermediates that can then react with various secondary amines to introduce diverse heterocyclic fragments nih.govmdpi.com.

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for introducing aromatic and heterocyclic fragments. For instance, 5-bromo-2-aminothiazole derivatives can be coupled with various boronic acids to introduce a wide range of aryl and heteroaryl substituents at the C5 position nih.govacs.org.

| Position of Introduction | Synthetic Method | Example of Introduced Fragment |

| C4 | Hantzsch Synthesis | Phenyl, Pyridyl mdpi.comtandfonline.com |

| C4 and C5 | Hantzsch Synthesis from diaryl ketones | Diaryl mdpi.comnih.gov |

| C5 | Suzuki-Miyaura Coupling | Aryl, Heteroaryl nih.govacs.org |

| N (via multi-step synthesis) | Reaction with heterocyclic intermediates | Benzimidazole nih.gov |

Synthesis of Schiff Bases and Metal Chelates derived from Aminothiazoles

The exocyclic amino group of 2-aminothiazoles is a key functional handle for the synthesis of Schiff bases, which are formed through the condensation reaction with aldehydes or ketones medmedchem.comijesi.org. These Schiff bases, containing an imine (-C=N-) functional group, are valuable intermediates and have been shown to possess a wide range of biological activities sjpas.com. The synthesis typically involves refluxing the 2-aminothiazole derivative with a substituted aldehyde in a suitable solvent like ethanol sjpas.com. Microwave-assisted synthesis has also been reported as a rapid and efficient method for preparing these compounds medmedchem.com.

Schiff bases derived from 2-aminothiazoles can act as ligands for the formation of metal chelates ijesi.org. These metal complexes are synthesized by reacting the Schiff base ligand with a metal salt, often in a 2:1 ligand-to-metal molar ratio nih.gov. A variety of transition metals have been used for chelation, including Co(II), Ni(II), Cu(II), and Zn(II) acs.orgchemijournal.com. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands medmedchem.com. Spectroscopic methods such as FT-IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are used to characterize the structure and geometry of these metal chelates, with octahedral and square-pyramidal geometries being commonly reported nih.gov.

| Compound Type | General Synthetic Method | Reactants |

| Schiff Base | Condensation Reaction | 2-Aminothiazole derivative, Aldehyde/Ketone medmedchem.comsjpas.com |

| Metal Chelate | Chelation Reaction | Schiff base ligand, Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnSO₄) nih.govacs.orgchemijournal.com |

A study on the synthesis of Schiff bases involved reacting 4-(p-fluorophenyl)-2-aminothiazole with various R-substituted salicylaldehydes chemijournal.com. Another research detailed the synthesis of Schiff bases from the reaction of 2-amino-thiazole compounds with substituted benzaldehydes under microwave irradiation sjpas.com. The subsequent formation of metal complexes from these Schiff bases was also described, often resulting in octahedral geometries where the ligand coordinates through the phenolic oxygen and the azomethine nitrogen nih.govchemijournal.com.

Halogenation and Nucleophilic Substitution at the Thiazole Ring

Halogenation of the 2-aminothiazole ring provides a versatile entry point for further functionalization through nucleophilic substitution and cross-coupling reactions. The halogenation of 2-aminothiazoles typically occurs at the C5 position via an addition-elimination mechanism jocpr.comrsc.org.

Various reagents and conditions have been developed for the regioselective halogenation of 2-aminothiazoles. Copper(II) halides (CuCl₂ and CuBr₂) in acetonitrile at room temperature have been shown to be effective for the regioselective halogenation at the C5 position nih.govacs.org. Dibromination can be achieved at higher temperatures using n-butyl nitrite and CuBr₂ nih.gov. For halogenation at the C2 position, alumina-supported copper(I) halides or CuX (X = Cl, Br, or I) can be used nih.gov. Biocatalytic bromination using a vanadium-dependent haloperoxidase has also been reported as a mild and efficient method for the selective bromination of the 2-aminothiazole moiety at the C5 position nih.govacs.org.

The resulting 2-amino-5-halothiazoles can undergo nucleophilic substitution reactions where the halide is displaced by a strong nucleophile jocpr.com. For example, 5-bromo-2-aminothiazole can react with thiourea or various amines to introduce new functional groups at the C5 position jocpr.com. These reactions can be facilitated by different conditions, such as using I₂/H₂O/EtOH, Br₂/NaHCO₃/DMF, or CuBr₂/Amine/CH₃CN jocpr.com.

| Reaction Type | Reagents and Conditions | Position of Halogenation |

| Monohalogenation | CuX₂ (X = Cl, Br) in acetonitrile, room temperature | C5 nih.govacs.org |

| Dibromination | n-butyl nitrite, CuBr₂, >65 °C | C2 and C5 nih.gov |

| C2-Halogenation | Alumina-supported Cu(I) halide or CuX (X = Cl, Br, I) | C2 nih.gov |

| Biocatalytic Bromination | Vanadium-dependent haloperoxidase, KBr, H₂O₂ | C5 nih.govacs.org |

| Nucleophilic Substitution | 5-Halo-2-aminothiazole, Thiourea/Amine | C5 jocpr.comjocpr.com |

Acylation Reactions to Form Amide Derivatives

The exocyclic amino group of 2-aminothiazoles is readily acylated to form the corresponding amide derivatives. This is a common and straightforward method for functionalizing the 2-aminothiazole scaffold and has been extensively used in the synthesis of biologically active compounds nih.gov.

The acylation is typically carried out by reacting the 2-aminothiazole with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine nih.govmdpi.comnih.govsemanticscholar.org. For example, 2-aminothiazole can be acylated with various acyl halides in dry pyridine to produce the corresponding amides in high yields nih.govsemanticscholar.org. Similarly, the reaction of 2-amino-4-arylthiazoles with acetic anhydride, benzoyl chloride, or 2-furoyl chloride furnishes the respective N-acylated derivatives nih.gov.

In some cases, carboxylic acids can be coupled with the 2-amino group using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) mdpi.com. This method is particularly useful for coupling more complex carboxylic acids to the 2-aminothiazole core. The introduction of an amide linkage can significantly influence the biological properties of the resulting molecule nih.gov. For instance, studies have shown that the length of the acyl chain can impact the antitumor activity of 2-aminothiazole derivatives nih.gov.

| Acylating Agent | Reaction Conditions | Product |

| Acyl Halide (e.g., Butyryl chloride) | Triethylamine, 4-dimethylaminopyridine in THF | N-(thiazol-2-yl)alkanamide mdpi.comnih.gov |

| Acid Anhydride (e.g., Acetic anhydride) | Base (e.g., Pyridine) | N-(thiazol-2-yl)acetamide nih.gov |

| Carboxylic Acid | Coupling agent (e.g., EDCI) | N-(thiazol-2-yl)amide mdpi.com |

| Chloroacetyl chloride | Base (e.g., Pyridine) | 2-chloro-N-(thiazol-2-yl)acetamide nih.govmdpi.com |

Structure Activity Relationship Sar Investigations of N Phenyl 2 Aminothiazole Derivatives

Impact of Substituent Position and Chemical Nature on Biological Activity

The biological activity of N-phenyl-2-aminothiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole (B1198619) rings. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Substitutions on the phenyl ring attached to the 2-amino group of the thiazole core play a crucial role in modulating the biological activity of these compounds. The electronic nature and position of these substituents can significantly impact the potency and selectivity of the derivatives.

Research has shown that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can have a profound effect on the biological activity. For instance, in a series of 2-aminothiazole (B372263) derivatives tested for their ability to reduce prostaglandin (B15479496) E2 (PGE2) production, compounds with a para-chlorophenyl group at the C-4 position of the thiazole ring and a 3,4-methylenedioxyphenyl or 3-methoxyphenyl (B12655295) group at the R2 position (attached to the 2-amino group) exhibited good activity. nih.gov Conversely, substitution with a polar cyano group led to a significant loss of activity, possibly due to decreased cell membrane permeability. nih.gov

In the context of antitubercular activity, the introduction of a benzoyl group at the N-2 position of the aminothiazole dramatically increases potency compared to the N-phenyl analogues. nih.gov Further examination of substituted benzoyl derivatives revealed that N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine was one of the most promising analogues, highlighting the favorable impact of a chloro substituent at the meta position of the benzoyl ring. nih.gov Similarly, for anticancer activity, the nature and position of halogens on the phenyl ring are critical, with a meta-chloro substitution showing better antitumor activity than other positions. nih.gov

The following table summarizes the effects of various phenyl ring substitutions on the biological activity of N-phenyl-2-aminothiazole derivatives based on findings from multiple studies.

| Substituent | Position on Phenyl Ring | Observed Effect on Biological Activity | Reference |

| 3,4-Methylenedioxyphenyl | R2 (on 2-amino group) | Good PGE2 reduction activity | nih.gov |

| 3-Methoxyphenyl | R2 (on 2-amino group) | Good PGE2 reduction activity | nih.gov |

| Cyano | R2 (on 2-amino group) | Significant loss of PGE2 reduction activity | nih.gov |

| N-Benzoyl | N-2 | Dramatic increase in antitubercular potency | nih.gov |

| 3-Chlorobenzoyl | N-2 | Highly potent antitubercular activity | nih.gov |

| m-Chloro | - | Better antitumor activity | nih.gov |

| 3,4-Dichloro | - | Less antitumor activity than m-Cl | nih.gov |

| 2,4-Dichloro | - | Less antitumor activity than m-Cl | nih.gov |

| 4-Hydroxyphenyl | R2 (on 2-amino group) | Good PGE2 reduction activity when R4 is methyl | nih.gov |

For instance, in the development of antitubercular agents, a 2-pyridyl substituent at the C-4 position of the thiazole was found to be crucial for potent activity. nih.gov In contrast, replacing the 2-pyridyl moiety with a 2-pyrazine, benzene, or another thiazole ring led to a decrease in activity. nih.gov

In the context of anticancer activity, the introduction of a methyl group at either the C-4 or C-5 position of the thiazole core was found to decrease potency. jlu.edu.cn Similarly, introducing a phenyl group at the C-4 position had a similar negative effect on potency. jlu.edu.cn However, a 4,5-butylidene substitution on the thiazole ring was beneficial for improving cytotoxicity. nih.gov

Studies on PGE2 production inhibitors revealed that a para-chlorophenyl group at the C-4 position of the thiazole ring, in combination with specific substitutions on the N-phenyl ring, leads to good activity. nih.gov The following table details the impact of various substituents at positions 4 and 5 of the thiazole ring on biological activity.

| Position | Substituent | Observed Effect on Biological Activity | Reference |

| C-4 | 2-Pyridyl | Crucial for potent antitubercular activity | nih.gov |

| C-4 | 2-Pyrazine | Decreased antitubercular activity | nih.gov |

| C-4 | Benzene | Decreased antitubercular activity | nih.gov |

| C-4 | Thiazole | Decreased antitubercular activity | nih.gov |

| C-4 or C-5 | Methyl | Decreased anticancer potency | jlu.edu.cn |

| C-4 | Phenyl | Decreased anticancer potency | jlu.edu.cn |

| C-4 and C-5 | Butylidene | Beneficial for cytotoxic activity | nih.gov |

| C-4 | para-Chlorophenyl | Good PGE2 reduction activity | nih.gov |

The linker connecting the 2-aminothiazole core to other chemical moieties is a critical determinant of the biological activity of the resulting hybrid structures. The nature and length of this linker can influence the molecule's flexibility, conformation, and ability to interact with multiple binding sites on a biological target.

For example, in the design of antitubercular agents, an amide linker between the 2-amino-4-(2-pyridyl)thiazole scaffold and a substituted phenyl ring was found to be optimal for activity. researchgate.net The introduction of this linker significantly improved the antimycobacterial properties of the compounds.

In the context of anticancer agents, linking the 2-aminothiazole core to a pyrimidine (B1678525) ring via a sulfide (B99878) bridge has been shown to be critical for their biological activities. researchgate.net The development of dasatinib, a potent pan-Src kinase inhibitor, involved linking a 2-aminothiazole-5-carboxamide to a substituted pyrimidine ring. thegoodscentscompany.com

The following table provides examples of different bridging linkers and their impact on the biological activity of 2-aminothiazole derivatives.

| Bridging Linker/Hybrid Structure | Linked Moieties | Observed Effect on Biological Activity | Reference |

| Amide Linker | 2-Amino-4-(2-pyridyl)thiazole and substituted phenyl | Optimal for antimycobacterial activity | researchgate.net |

| Sulfide Bridge | Phenyl and Pyrimidinyl rings | Critical for anticancer activity | researchgate.net |

| Thiazole-5-carboxamide | Linked to a substituted pyrimidine ring | Potent pan-Src kinase inhibition (Dasatinib) | thegoodscentscompany.com |

| Direct Link | Thiazole and Pyrazoline rings | Influences antimicrobial potential | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in understanding the key structural features responsible for the activity of N-phenyl-2-aminothiazole derivatives and in designing new, more potent analogues. nih.govexcli.de

QSAR studies on 2-aminothiazole derivatives have been successfully applied to predict various biological activities, including anti-prion, excli.de aurora kinase inhibition, acs.org and dopamine (B1211576) receptor binding affinity. researchgate.net These models are typically built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

For instance, a QSAR study on a series of 2-aminothiazole based Lck inhibitors involved calculating a large number of descriptors and then using a genetic algorithm to select the most relevant ones for building a linear model. nih.gov The final model, based on a set of common descriptors, provided insights into the structural requirements for inhibitory activity.

In another study on 2-aminothiazole derivatives as aurora kinase inhibitors, QSAR models were developed using QSARINS software. acs.org The statistical quality of the models was rigorously validated, and the analysis of the descriptors in the best model helped in designing new compounds with potentially improved activity. acs.org

The general workflow of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Interpretation: The descriptors in the final model are analyzed to understand the structural features that influence the activity.

QSAR models provide a powerful tool for rational drug design, enabling the prediction of the biological activity of new compounds before their synthesis, thus saving time and resources.

Correlation between Molecular Descriptors (e.g., Log P) and Biological Profiles

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors, among others. The correlation between these descriptors and the biological profiles of N-phenyl-2-aminothiazole derivatives provides valuable insights into their mechanism of action and helps in optimizing their properties.

Log P , the logarithm of the partition coefficient between n-octanol and water, is a widely used descriptor of lipophilicity. Lipophilicity is a critical parameter as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov In a study of thiourea (B124793) derivatives incorporating a 2-aminothiazole scaffold, the lipophilicity (logP) was evaluated to clarify the structure-cytotoxic activity relationships. researchgate.net

The correlation between various molecular descriptors and the pIC50 values of 2-aminothiazole derivatives as aurora kinase inhibitors was investigated in a QSAR study. nih.gov Descriptors were selected based on their correlation with the biological activity, and those with low inter-correlation were used to build the model. This analysis helps in identifying the key physicochemical properties that govern the inhibitory potency.

A study on the cytotoxicity of thiourea derivatives with a 2-aminothiazole ring found that the electrophilicity index and chemical potential were significant contributors to their cytotoxic potential. researchgate.net This suggests that the electronic properties of the molecules play a crucial role in their biological activity.

The following table lists some common molecular descriptors and their relevance to the biological profiles of 2-aminothiazole derivatives.

| Molecular Descriptor | Property Encoded | Relevance to Biological Profile | Reference |

| Log P | Lipophilicity | Influences ADME properties, cell membrane permeability | nih.govresearchgate.net |

| Electrophilicity Index | Electronic Property | Correlates with cytotoxic potential | researchgate.net |

| Chemical Potential | Electronic Property | Contributes to cytotoxic activity | researchgate.net |

| Topological Descriptors | Molecular Shape and Size | Can influence binding to target proteins | excli.de |

| Quantum Chemical Descriptors | Electronic Structure | Provides insights into reactivity and intermolecular interactions | excli.de |

By understanding the correlation between these molecular descriptors and the biological activity, medicinal chemists can rationally design new N-phenyl-2-aminothiazole derivatives with improved therapeutic profiles.

Computational and Theoretical Chemistry Approaches in N Phenyl 2 Aminothiazole Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to the 3-phenyl-2-aminothiazole scaffold to understand its fundamental chemical properties.

DFT calculations are crucial for determining the most stable three-dimensional conformation of a molecule, known as geometry optimization. For derivatives of 2-aminothiazole (B372263), these calculations have been performed using various levels of theory, such as the B3LYP/6-31G and B3LYP/6-311++G(d,p) basis sets, to obtain optimized geometric parameters like bond lengths, bond angles, and dihedral angles. nih.gov

| Parameter | Experimental (X-ray) | Computed (DFT/B3LYP) | Deviation |

|---|---|---|---|

| Bond Lengths | Varies (Å) | Varies (Å) | < 0.03 Å |

| Bond Angles | Varies (°) | Varies (°) | < 3° |

| Dihedral Angles (τ1, τ2) | 65°, 124° | 63°, 107° | Significant for τ2 |

Table 1: Comparison of selected experimental and computed geometrical parameters for a 3-phenyl-1,2,4-triazole derivative, highlighting the general accuracy of DFT methods. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov MEP maps use a color scale to represent the electrostatic potential at the surface of a molecule. In the study of aminothiazole-derived Schiff base ligands, DFT calculations were employed to generate MEP surfaces. nih.gov

Typically, red and orange colors indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors denote areas of positive potential, which are favorable for nucleophilic attack. nih.gov Green and yellow represent regions of neutral or near-neutral potential. nih.gov This analysis helps in understanding intermolecular interactions and identifying reactive sites within the this compound scaffold. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is central to explaining the chemical reactivity and kinetic stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. asianpubs.org

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. For aminothiazole derivatives, DFT calculations have been used to determine these energies. nih.gov From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of the molecule's stability and reactivity. researchgate.net For example, a higher electrophilicity index indicates a good electrophile, whereas a lower value suggests it is a good nucleophile. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons. |

Table 2: Global reactivity indices derived from FMO analysis. researchgate.net

Theoretical vibrational analysis using DFT is a valuable technique for interpreting and assigning experimental FT-IR and Raman spectra. By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can correlate theoretical wavenumbers with observed spectral bands. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational methods, leading to better agreement with experimental data. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For flexible molecules like this compound, which has a rotatable bond between the phenyl and thiazole (B1198619) rings, computational methods can identify different stable conformations (rotamers) and their relative energies. nih.govlibretexts.org This is crucial for understanding structure-activity relationships, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or macromolecular target) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

In the context of this compound research, molecular docking simulations have been instrumental in identifying potential biological targets and elucidating the binding modes of its derivatives. These studies involve docking the small molecule into the active site of a protein to predict its binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions. wjarr.com

For example, docking studies on phenylthiazole derivatives have revealed their potential as:

Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists : Simulations showed that a phenylthiazole acid derivative could fit into the active site of the PPARγ complex, forming stable interactions with key amino acid residues, consistent with in vitro assay results. nih.gov

Antifungal agents : Hybrid phenylthiazole-1,3,5-triazine derivatives were identified as probable inhibitors of Candida albicans cytosolic leucyl-tRNA synthetase through docking studies. nih.gov

FabH inhibitors : In silico screening of 2-phenyl-amino thiazole derivatives identified compounds with excellent docking scores and multiple hydrogen bonds with the target enzyme, suggesting significant antimicrobial potential. wjarr.com

HIV-1 Nucleocapsid Protein (NC) inhibitors : Docking and molecular dynamics simulations showed that the aminothiazole moiety of certain derivatives fits well into a hydrophobic pocket of the NC protein, acting as a guanine-mimetic. acs.org

These simulations provide a detailed picture of the interactions at the atomic level, guiding the design of more potent and selective inhibitors. The binding energy scores obtained from docking are often used to rank compounds and prioritize them for synthesis and biological evaluation. wjarr.com

| Macromolecular Target | Potential Therapeutic Application | Key Findings from Docking Studies |

|---|---|---|

| PPARγ | Diabetes, Metabolic Disorders | Stable interaction with active site residues (e.g., Tyr473, His323, Ser289). nih.gov |

| Leucyl-tRNA synthetase | Antifungal | Identified as probable inhibitors of the Candida albicans enzyme. nih.gov |

| FabH | Antibacterial | Excellent mol dock scores and multiple hydrogen bonds within the active site. wjarr.com |

| HIV-1 Nucleocapsid Protein | Antiviral (HIV) | Aminothiazole moiety fits into a hydrophobic pocket, mimicking guanine. acs.org |

| NADPH Oxidase | Antioxidant | Strong binding affinity observed for certain 2-aminothiazole derivatives. researchgate.net |

Table 3: Examples of macromolecular targets for this compound derivatives investigated through molecular docking. nih.govwjarr.comnih.govacs.orgresearchgate.net

Prediction of Binding Modes and Affinities

Molecular docking is a prominent computational technique used to predict the binding modes and affinities of N-Phenyl-2-aminothiazole derivatives to their biological targets. This method simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), providing valuable information on the binding orientation, energy, and key interacting residues.

In a study focused on identifying novel anticancer agents, molecular docking was employed to assess the binding capacity of synthesized 4-Phenylthiazol-2-amine derivatives with the estrogen receptor-α (ER-α) protein target. The majority of the synthesized compounds exhibited docking scores ranging from -6.658 to -8.911 kcal/mol, which were superior to the standard drug tamoxifen (-6.821 kcal/mol). Notably, compound 3e demonstrated the highest docking score of -8.911 kcal/mol, indicating a strong binding affinity for the ER-α receptor. These docking studies revealed that the compounds fit well within the active site of the protein, occupying the same hydrophobic pocket as tamoxifen rjeid.com.

Similarly, in the pursuit of new tubulin polymerization inhibitors, molecular docking was utilized to investigate the binding interactions of novel thiazole derivatives. This computational approach helped to identify the possible binding modes of the target compounds within the tubulin active site, providing a rationale for their observed cytotoxic activity acs.org.

Another study focused on developing potent p56lck inhibitors for cancer treatment used molecular docking to evaluate benzothiazole-thiazole hybrids. The crystal structure of the LCK protein (PDB ID: 1QPC) was used for the docking simulations. The results provided insights into the binding model of these inhibitors at the ATP site of the Lck enzyme biointerfaceresearch.com.

Furthermore, in the development of antimicrobial agents, molecular docking studies were performed on 2,4-disubstituted thiazole derivatives against the FabH inhibitor (PDB ID: 3iL9). The results showed that several N-substituted thiazole derivatives exhibited excellent mol dock scores, ranging from -102.612 to -144.236, and formed multiple hydrogen bonds (4-10) with the target protein wjarr.com.

The following table summarizes the docking scores of selected 4-Phenylthiazol-2-amine derivatives against the ER-α protein target.

| Compound | Docking Score (kcal/mol) |

| 3a | -7.452 |

| 3b | -7.891 |

| 3c | -8.123 |

| 3d | -8.567 |

| 3e | -8.911 |

| Tamoxifen (Standard) | -6.821 |

This interactive table allows for sorting and filtering of the data.

Molecular Dynamics Simulations for Conformational and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. In the context of N-Phenyl-2-aminothiazole research, MD simulations provide valuable insights into the conformational changes, binding stability, and intermolecular interactions of these compounds with their biological targets.

A 100-nanosecond MD simulation was performed on a promising 2-amino thiazole derivative, compound 1a , to assess its stability when bound to the Aurora kinase inhibitor target (1MQ4). The results of the simulation, including analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and hydrogen bond interactions, confirmed the stable binding of compound 1a within the active site of the protein acs.org.

In another study, MD simulations were conducted for 50 ns to investigate the dynamic conformational changes of newly designed 2-oxoquinoline arylaminothiazole derivatives complexed with tubulin protein. The simulations, which analyzed RMSD, RMSF, Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA), confirmed the conformational stability of the ligand-protein complex, corroborating the findings from molecular docking studies scielo.org.mx.

Furthermore, MD simulations have been used to affirm the strong reactivity and stable protein-ligand complexes of other thiazole derivatives with their respective targets over a 100 ns timeframe. Post-simulation analyses, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), have revealed high binding free energies, indicating the formation of thermodynamically stable complexes researchgate.net.

The stability of the protein-ligand complex during MD simulations is often assessed by monitoring the RMSD of the ligand and protein backbone atoms. The following table provides a conceptual representation of RMSD values over a simulation period, indicating a stable complex.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 1.5 |

| 40 | 1.3 | 1.6 |

| 60 | 1.1 | 1.5 |

| 80 | 1.4 | 1.7 |

| 100 | 1.3 | 1.6 |

This interactive table illustrates the stability of a ligand-protein complex over a 100 ns MD simulation.

In Silico Prediction of Pharmacokinetic Parameters (e.g., Membrane Permeability, Water Solubility)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These computational models help to identify potential liabilities of drug candidates and guide their optimization. For N-Phenyl-2-aminothiazole derivatives, various in silico tools are employed to predict their pharmacokinetic parameters.

The QikProp tool, for instance, has been used to predict the ADME properties of benzothiazole derivatives. This analysis is crucial for evaluating the drug-likeness and potential oral bioavailability of the compounds biointerfaceresearch.com. Similarly, in a study on thiazole Schiff base derivatives, in silico ADMET prediction studies were conducted to validate their oral bioavailability nih.gov.

In the development of antimalarial agents, a library of thiazole-1,3,5-triazine derivatives was designed and subjected to ADME analysis. Compounds with optimal ADME scores were then selected for further evaluation researchgate.net. Furthermore, a study on 2-amino thiazole derivatives as potential Aurora kinase inhibitors for breast cancer treatment included in silico prediction of ADMET properties to ensure the designed compounds possessed favorable pharmacokinetic profiles acs.org.

The following table presents a selection of predicted pharmacokinetic parameters for a hypothetical N-Phenyl-2-aminothiazole derivative.

| Parameter | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 350.45 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 2.8 | -0.4 to 5.6 |

| Aqueous Solubility (logS) | -3.5 | > -6.0 |

| Number of Hydrogen Bond Donors | 2 | ≤ 5 |

| Number of Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Human Oral Absorption (%) | 95 | > 80% (High) |

This interactive table showcases key in silico predicted ADMET properties for a drug candidate.

Medicinal Chemistry and Drug Discovery Applications of N Phenyl 2 Aminothiazole Scaffolds Pre Clinical Focus

Role of the 2-Aminothiazole (B372263) Scaffold as a Privileged Structure

The 2-aminothiazole motif is widely recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a diverse range of biological targets. The versatility of the 2-aminothiazole scaffold allows it to serve as a key pharmacophore in the design of molecules with activities spanning from antimicrobial and anti-inflammatory to anticancer agents. Its capacity for modification at various positions enables the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery programs.

Rational Design Strategies for Lead Compound Identification

The identification of lead compounds bearing the N-phenyl-2-aminothiazole scaffold is often guided by rational design strategies. A prominent approach is structure-based drug design (SBDD), which leverages the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. For instance, in the development of kinase inhibitors, the 2-aminothiazole core can be designed to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.

Structure-activity relationship (SAR) studies are another critical component of rational design. By systematically modifying the substituents on the phenyl and thiazole (B1198619) rings and evaluating the corresponding changes in biological activity, medicinal chemists can elucidate the key structural features required for potency and selectivity. For example, in a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives, it was found that N-acetyl or propionyl substitutions on the amino group significantly increased binding affinity and selectivity for the human adenosine (B11128) A3 receptor. nih.gov These iterative cycles of design, synthesis, and biological testing are fundamental to the optimization of lead compounds.

Development of Diverse Compound Libraries for Structure-Activity Exploration

To comprehensively explore the chemical space around the N-phenyl-2-aminothiazole scaffold and to establish robust structure-activity relationships, the synthesis of diverse compound libraries is a common and effective strategy. These libraries typically feature systematic variations at different positions of the core structure.

For example, a sublibrary of 2-aminothiazole derivatives was synthesized with various substituents such as methyl, bromo, and phenyl groups at the 4- and/or 5-positions of the thiazole ring. nih.gov The evaluation of these compounds against human lung cancer and glioma cell lines allowed for the identification of preliminary SAR trends. nih.gov Another study focused on the synthesis of a series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives, which were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Phosphoinositide 3-kinases (PI3Ks). nih.gov

The data generated from screening these libraries are invaluable for understanding how different functional groups influence biological activity, selectivity, and pharmacokinetic properties. Below are examples of data that can be generated from such library screening.

| Compound ID | R1 (at position 4) | R2 (at position 5) | Target/Assay | Activity (e.g., IC50 in µM) |

| A-1 | H | H | Kinase X | 10.5 |

| A-2 | Methyl | H | Kinase X | 5.2 |

| A-3 | Phenyl | H | Kinase X | 1.8 |

| A-4 | H | Bromo | Kinase X | 8.7 |

| Compound ID | Linker | R3 (on phenyl ring) | Target/Assay | Activity (e.g., % Inhibition at 10 µM) |

| B-1 | Amide | 4-Chloro | Enzyme Y | 75 |

| B-2 | Urea | 4-Chloro | Enzyme Y | 88 |

| B-3 | Amide | 3,4-Dichloro | Enzyme Y | 82 |

| B-4 | Urea | 3,4-Dichloro | Enzyme Y | 95 |

These tables illustrate how systematic modifications can lead to the identification of compounds with improved potency and provide direction for further optimization.

Bioisosteric Replacements in N-Phenyl-2-Aminothiazole Derivatives (e.g., Isosteric Replacement with 2-Aminooxazole)

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode to the target. A classic and effective bioisosteric replacement for the 2-aminothiazole ring is the 2-aminooxazole ring.

The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole (B20620) can lead to several advantageous changes:

Improved Physicochemical Properties: The 2-aminooxazole moiety is generally more polar and less lipophilic than its 2-aminothiazole counterpart. This can lead to improved aqueous solubility, a critical parameter for drug development. mdpi.com

Altered Metabolic Stability: The sulfur atom in the thiazole ring can be susceptible to oxidation by metabolic enzymes. Replacing it with an oxygen atom can block this metabolic pathway, potentially leading to a more favorable pharmacokinetic profile.

Maintained or Improved Biological Activity: In many cases, the 2-aminooxazole ring can effectively mimic the hydrogen bonding and other interactions of the 2-aminothiazole ring within the target's binding site, thus retaining or even enhancing biological activity.

A study comparing a series of N-oxazolyl- and N-thiazolylcarboxamides demonstrated that the oxazole-containing compounds exhibited potent antimycobacterial activity, comparable to their thiazole isosteres, while also showing significantly increased hydrophilicity and water solubility. mdpi.com This highlights the utility of the 2-aminothiazole to 2-aminooxazole switch as a valuable tool in lead optimization.

| Property | N-Phenyl-2-aminothiazole Derivative | N-Phenyl-2-aminooxazole Derivative |

| Lipophilicity (clogP) | Higher | Lower |

| Aqueous Solubility | Lower | Higher |

| Metabolic Stability (Sulfoxidation) | Potential liability | Not applicable |

| Biological Activity | Often maintained or comparable | Often maintained or comparable |

Hybridization Approaches for Enhanced Biological Activity

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity or a novel mechanism of action. The N-phenyl-2-aminothiazole scaffold is an excellent component for such hybridization approaches due to its versatile biological activity profile and synthetic tractability.

One example of this approach is the creation of hybrid compounds containing both a benzofuroxan (B160326) and a 2-aminothiazole moiety. mdpi.com Benzofuroxans are known for their ability to release nitric oxide and exhibit a range of biological activities, including anticancer effects. By linking the 2-aminothiazole scaffold to the benzofuroxan core, researchers have developed novel anticancer agents with enhanced and selective cytotoxicity towards tumor cell lines. mdpi.com

Another hybridization strategy involves the combination of the thiazole and pyrazoline heterocycles. ekb.eg Pyrazolines are well-known pharmacophores with a broad spectrum of biological activities. The resulting thiazolyl-pyrazoline hybrids have demonstrated promising potential as multi-targeted agents, exhibiting antimicrobial, antitumor, and anti-inflammatory properties. ekb.eg

These hybridization strategies underscore the modularity of the N-phenyl-2-aminothiazole scaffold and its utility in the rational design of novel therapeutics with improved efficacy and potentially novel mechanisms of action.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-amino-4-phenylthiazole, distinct signals reveal the arrangement of protons. The protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.20–7.90 ppm). The lone proton on the thiazole (B1198619) ring (H-5) resonates as a singlet further upfield. The protons of the amino group (-NH₂) often produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the phenyl ring produce signals in the δ 125–135 ppm range. The carbons within the thiazole ring are highly characteristic; the carbon atom bonded to the amino group (C-2) appears significantly downfield (around δ 168 ppm), while the carbon bearing the phenyl group (C-4) and the C-5 carbon appear around δ 150 ppm and δ 102 ppm, respectively. rsc.orgasianpubs.org

Below are typical NMR data for 2-amino-4-phenylthiazole, recorded in DMSO-d₆. rsc.org

¹H NMR Spectral Data of 2-amino-4-phenylthiazole

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Phenyl (ortho) | 7.86–7.79 | m |

| Phenyl (meta/para) | 7.36–7.21 | m |

| -NH₂ | 7.13 | s |

| Thiazole (H-5) | 6.98 | s |

¹³C NMR Spectral Data of 2-amino-4-phenylthiazole

| Carbon Type | Chemical Shift (δ) ppm |

|---|---|

| Thiazole (C-2) | 168.8 |

| Thiazole (C-4) | 150.3 |

| Phenyl (ipso) | 135.4 |

| Phenyl (CH) | 129.0, 127.7, 126.0 |

| Thiazole (C-5) | 102.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The FT-IR spectrum of a phenylaminothiazole derivative displays several characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as one or two bands in the region of 3100–3400 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹. researchgate.net The stretching vibration of the C=N bond within the thiazole ring is found in the 1620-1640 cm⁻¹ region, while C=C stretching vibrations from both the thiazole and phenyl rings appear between 1400 cm⁻¹ and 1600 cm⁻¹. rsc.org

Characteristic FT-IR Absorption Bands for Phenylaminothiazole Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ | 3100 - 3400 |

| Aromatic C-H Stretch | Phenyl C-H | 3000 - 3100 |

| C=N Stretch | Thiazole Ring | 1620 - 1640 |

| C=C Stretch | Aromatic/Thiazole Rings | 1400 - 1600 |

| C-N Stretch | Amino-Thiazole | 1350 - 1385 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems of pi-electrons, such as the phenyl and thiazole rings in 3-Phenyl-2-aminothiazole, absorb light in the ultraviolet or visible regions. msu.edu This absorption promotes electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. For aminothiazole derivatives, the spectra typically show strong absorption bands corresponding to π → π transitions. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. researchgate.netmasterorganicchemistry.com For instance, the parent 2-aminothiazole (B372263) shows a λ_max around 260 nm. nist.gov Phenyl-substituted derivatives are expected to show a bathochromic (red) shift to longer wavelengths due to the extended conjugation between the phenyl and thiazole ring systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a compound with the molecular formula C₉H₈N₂S, the expected molecular ion peak [M]⁺ would be at an m/z value corresponding to its molecular weight (approximately 176.04 g/mol ). nih.gov

Electron impact (EI) ionization often leads to characteristic fragmentation of the molecular ion. Common fragmentation pathways for thiazole derivatives include the cleavage of the thiazole ring and the loss of small, stable molecules. The presence of sulfur allows for the observation of the [M+2]⁺ isotope peak (due to the natural abundance of ³⁴S), which is a characteristic signature. researchgate.netsapub.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the molecular and crystal structure.

This analysis provides a wealth of information, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the repeating unit of the crystal.

Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds, confirming the molecular connectivity.

Intermolecular Interactions: Reveals non-covalent interactions like hydrogen bonding, which dictate how molecules are packed in the solid state. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a pure compound. wikipedia.orgresearchgate.net The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. This method serves as a crucial check for purity and confirmation of the empirical formula. malvernpanalytical.com For a compound to be considered pure, the experimentally found values should typically be within ±0.4% of the calculated values.

Elemental Analysis Data for C₉H₈N₂S

| Element | Molecular Formula | Calculated (%) | Found (%) (Example) |

|---|---|---|---|

| Carbon (C) | C₉H₈N₂S | 61.34 | 61.25 |

| Hydrogen (H) | 4.58 | 4.62 | |

| Nitrogen (N) | 15.90 | 15.81 | |

| Sulfur (S) | 18.19 | 18.10 |

Future Research Directions and Perspectives for N Phenyl 2 Aminothiazole Compounds

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The classic Hantzsch thiazole (B1198619) synthesis, while foundational, often involves harsh reagents and generates significant waste. lp.edu.ua Future research is increasingly focused on developing novel and sustainable synthetic routes to N-phenyl-2-aminothiazole and its derivatives.

Green Chemistry Approaches: A significant trend is the adoption of green chemistry principles. Researchers are exploring the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents, as well as catalyst-free conditions to reduce environmental impact. lp.edu.ua One innovative method employs an aqueous extract of waste neem leaves as a natural catalyst for the synthesis of 2-amino-1,3-thiazole derivatives, achieving high yields at room temperature. nih.gov Microwave-assisted synthesis has also been shown to be a valuable green technique, optimizing time and energy while yielding high-purity products. mdpi.com

Novel Catalytic Systems: The development of advanced catalysts is another promising frontier. A novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y has been used for the one-pot synthesis of 2-aminothiazoles. mdpi.com This method utilizes the safe and sustainable halogen source trichloroisocyanuric acid (TCCA) in place of more toxic reagents like iodine. mdpi.com Furthermore, magnetically recyclable nanocatalysts are being designed to simplify catalyst recovery and reuse, enhancing the sustainability of the process. mdpi.com Other catalytic systems being investigated include green organocatalysts like asparagine and clay-based catalysts such as montmorillonite-K10. tandfonline.com

These sustainable methodologies not only reduce the environmental footprint of chemical synthesis but also often lead to higher yields, shorter reaction times, and simpler purification procedures, making the production of N-phenyl-2-aminothiazole compounds more efficient and economical. nih.govmdpi.com

Identification of Emerging Biological Targets and Disease Areas

While N-phenyl-2-aminothiazole derivatives are well-known for their anticancer, antimicrobial, and anti-inflammatory activities, ongoing research is uncovering their potential against a host of new biological targets and in novel therapeutic areas. nih.govnih.gov

Oncology: In cancer research, the focus is shifting towards highly specific molecular targets. N-phenyl-2-aminothiazole derivatives are being investigated as potent inhibitors of several key kinases involved in tumorigenesis, such as:

Aurora Kinases: Crucial for cell cycle regulation. nih.gov

Hec1/Nek2 Kinases: Involved in mitotic spindle assembly. researchgate.net

Phosphatidylinositol 3-kinases (PI3Ks): Central to cell growth and survival pathways. nih.gov

Src/Abl Kinase: Implicated in various leukemias. nih.gov

Sphingosine Kinase (SphK): Plays a role in cancer cell proliferation and inflammation. nih.gov

Beyond kinases, these compounds are also being explored as inhibitors of other important cancer-related enzymes like histone acetylases/histone deacetylases (HAT/HDACs), which are key epigenetic modulators. nih.gov

Neurodegenerative and Metabolic Diseases: The therapeutic reach of these compounds is expanding into new disease domains. For instance, certain derivatives have been identified as potential agents for Alzheimer's disease, acting as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.orggoogle.com There is also growing interest in their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating metabolic disorders. nih.gov Additionally, anti-prion activity represents a unique and emerging area of investigation. mdpi.com

Infectious Diseases: The scaffold is being evaluated for activity against neglected tropical diseases, such as Mycetoma, a chronic fungal infection. mdpi.com This highlights a commitment to addressing unmet medical needs in underserved populations.

Integration of Advanced Computational Techniques for Rational Drug Design

To accelerate the discovery and optimization of N-phenyl-2-aminothiazole-based drug candidates, advanced computational techniques are being increasingly integrated into the research pipeline. These in silico methods provide deep insights into molecular interactions and help predict the biological activity of novel compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key tool used to correlate the structural features of N-phenyl-2-aminothiazole derivatives with their biological activities. researchgate.netnih.gov By developing statistically significant QSAR models, researchers can predict the potency of newly designed molecules and prioritize the most promising candidates for synthesis. nih.govresearchgate.net For example, a QSAR study on derivatives targeting Hec1/Nek2 identified key molecular descriptors that significantly influence inhibitory activity, guiding the design of new, more potent anticancer agents. researchgate.net

Molecular Docking and Dynamics: Molecular docking simulations are employed to visualize and analyze the binding interactions between N-phenyl-2-aminothiazole ligands and their biological targets at the atomic level. nih.govgoogle.com This technique helps in understanding the mechanism of action and identifying key amino acid residues involved in binding. google.com For instance, docking studies have been crucial in elucidating the binding modes of derivatives with targets like Aurora kinase and various cholinesterases. nih.govgoogle.com Following docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.govresearchgate.net

Virtual Screening: Virtual screening of large compound libraries is another powerful computational approach. It allows for the rapid identification of potential hit compounds with the desired 2-aminothiazole (B372263) scaffold that are predicted to bind to a specific biological target, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. researchgate.net

These computational strategies facilitate a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional trial-and-error methods.

Development of Multi-Targeted Ligands and Hybrid Molecules

Recognizing that complex diseases like cancer and Alzheimer's often involve multiple pathological pathways, a key future direction is the development of multi-targeted ligands and hybrid molecules based on the N-phenyl-2-aminothiazole scaffold. acs.org This molecular hybridization strategy involves combining the 2-aminothiazole core with other known pharmacophores to create a single molecule capable of modulating multiple targets simultaneously. wikipedia.org

Dual-Target Inhibitors: A prominent area of research is the design of dual inhibitors. Examples include:

Dual Cholinesterase Inhibitors: For Alzheimer's disease, compounds that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are being developed. google.com

Dual COX/LOX Inhibitors: Hybrid molecules combining the 2-aminothiazole scaffold with moieties like chalcone (B49325) are being investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) for anti-inflammatory applications.

Dual PDE5/COX Inhibitors: Novel derivatives have been designed to act as both phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors.

Hybrid Molecule Synthesis: The strategy of molecular hybridization is being employed to generate novel chemical entities with potentially synergistic or enhanced biological activities. wikipedia.org Researchers are synthesizing hybrids by linking the 2-aminothiazole core to other bioactive scaffolds, such as:

Phenoxy groups: Creating phenoxyalkylacylamino thiazole conjugates for anticancer applications. lp.edu.ua

Benzofuroxan (B160326): Developing benzofuroxan-aminothiazole hybrids as potent anticancer agents.

Coumarin: Synthesizing thiazole-coumarin-piperazine hybrids as inhibitors of galectin-1, a target in cancer therapy.

Chalcone: Designing chalcone-thiazole hybrids as potent 5-lipoxygenase inhibitors.

This approach holds the promise of creating more effective therapeutics that can address the multifaceted nature of complex diseases, potentially overcoming drug resistance and improving patient outcomes. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.